molecular formula C16H15BrF3N3O B2385734 1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone CAS No. 2415509-19-0

1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone

Cat. No. B2385734
M. Wt: 402.215
InChI Key: HWNVKFZKFFSJLK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a bromopyrazole, an azetidine ring, and a trifluoromethylphenyl group . These groups are common in many pharmaceuticals and other biologically active compounds, suggesting that this compound may have interesting biological properties.


Molecular Structure Analysis

The compound contains several rings and functional groups that could influence its shape and reactivity. The bromopyrazole group, for instance, is a heterocyclic aromatic ring, which could participate in pi stacking interactions and influence the compound’s solubility and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, bromopyrazoles are known to be versatile intermediates in organic synthesis, participating in various coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromopyrazole group is likely to make the compound relatively polar, influencing its solubility in different solvents .

Future Directions

The potential applications of this compound would depend on its biological activity. Given its structural features, it could be interesting to explore its use in medicinal chemistry or as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

1-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrF3N3O/c17-14-6-21-23(10-14)9-12-7-22(8-12)15(24)5-11-1-3-13(4-2-11)16(18,19)20/h1-4,6,10,12H,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNVKFZKFFSJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)C(F)(F)F)CN3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone

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